![molecular formula C7H6ClN3 B2870200 1-(Azidomethyl)-3-chlorobenzene CAS No. 126799-85-7](/img/structure/B2870200.png)
1-(Azidomethyl)-3-chlorobenzene
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Overview
Description
Synthesis Analysis
This involves detailing the chemical reactions used to synthesize the compound. It includes the starting materials, reagents, catalysts, and conditions of the reaction .Molecular Structure Analysis
This involves determining the arrangement of atoms in the molecule. Techniques like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used .Chemical Reactions Analysis
This involves studying the reactions that the compound undergoes. It includes the reactants, products, and the conditions of the reaction .Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, and reactivity .Scientific Research Applications
Synthesis of Heterocycles
“1-(Azidomethyl)-3-chlorobenzene” can be used in the synthesis of various heterocycles . Organic azides, such as this compound, can be used in intermolecular or intramolecular reactions under thermal, catalyzed, or noncatalyzed conditions to prepare basic five-, six-, organometallic heterocyclic-membered systems and/or their fused analogs .
Azidation of Organic Substrates
This compound can potentially be used in the azidation of various organic substrates. Azidobenziodoxoles, which are structurally related to “this compound”, have been shown to be effective reagents for the azidation of organic substrates, such as dimethylanilines, alkanes, and alkenes.
Photoreactions
“this compound” could undergo similar photoreactions as 1-azido-2-nitrobenzene, a compound with an azido group on the benzene ring. The photoreaction of 1-azido-2-nitrobenzene leads to the formation of benzofuroxan and involves a triplet nitrene intermediate.
Synthesis of Azidoiodinanes
The synthesis of azidoiodinanes derivatives, which are structurally related to “this compound”, involves the reaction of benziodoxoles with trimethylsilyl azide. This method produces azidobenziodoxoles, which are stable and can be isolated as crystalline compounds.
Applications in Biochemistry and Materials Science
1-Azido-4-iodobenzene, closely related to “1-(Azidomethyl)-2-iodobenzene”, has been used in the photoactive covalent labeling of membrane components. This suggests that “this compound” could potentially have similar applications in biochemistry and materials science.
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-(azidomethyl)-3-chlorobenzene |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6ClN3/c8-7-3-1-2-6(4-7)5-10-11-9/h1-4H,5H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYFWUPTWYUKGQM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)CN=[N+]=[N-] |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
167.59 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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